Desmodilactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60010-74-4 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-[(3R,4R,5R)-4,5-dimethyl-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C8H13NO3/c1-4-5(2)12-8(11)7(4)9-6(3)10/h4-5,7H,1-3H3,(H,9,10)/t4-,5+,7+/m0/s1 |
InChI Key |
ZPMSJPDTFABBSV-HBPOCXIASA-N |
SMILES |
CC1C(OC(=O)C1NC(=O)C)C |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)[C@@H]1NC(=O)C)C |
Canonical SMILES |
CC1C(OC(=O)C1NC(=O)C)C |
Synonyms |
desmodilactone |
Origin of Product |
United States |
Origin and Isolation Methodologies
Botanical Source Identification: Desmodium styracifolium (Osbeck) Merr.
Desmodilactone is isolated from the aerial parts of Desmodium styracifolium (Osb.) Merr. nih.gov. This plant is a well-known herb in traditional medicine, particularly in China and Southeast Asia. nih.gov
Desmodium styracifolium belongs to the Fabaceae (legume) family. e3s-conferences.org The genus Desmodium is large, comprising approximately 350 species found in tropical and subtropical regions worldwide. e3s-conferences.org
Taxonomic Classification of Desmodium styracifolium
| Rank | Scientific Name |
| Kingdom | Plantae |
| Phylum | Tracheophyta |
| Class | Magnoliopsida |
| Order | Fabales |
| Family | Fabaceae |
| Genus | Desmodium |
| Species | styracifolium |
Data sourced from multiple botanical databases.
Ethnobotanically, Desmodium styracifolium has a long history of use in traditional Chinese medicine and other indigenous medicinal systems. nih.gov It is traditionally used for conditions such as pyrexia (fever), stranguria (painful urination), renal calculi (kidney stones), dysuria (difficult urination), and oliguria (low urine output). nih.gov In Vietnam, it is used to treat diuretic symptoms, hyperthermia, and kidney stones. e3s-conferences.orgresearchgate.net Scientific research has been prompted by these traditional uses to investigate the plant's chemical constituents and their pharmacological activities. nih.gov Studies have explored its potential in managing kidney stones by inhibiting the formation of calcium oxalate (B1200264) crystals and reducing urinary calcium excretion. nih.gov
Desmodium styracifolium is native to a wide geographical area. In China, it is found on mountain slopes, in grasslands, and in thickets at elevations below 1000 meters in the provinces of Fujian, Guangdong, Guangxi, Hainan, Hubei, and southern Yunnan. researchgate.net Its distribution also extends to India, Sri Lanka, Laos, Myanmar, Thailand, Cambodia, Vietnam, and the Malay Peninsula. researchgate.netnih.gov This broad distribution provides researchers with diverse locations for the collection of plant material for phytochemical analysis.
Extraction and Purification Techniques for this compound
The isolation of this compound from Desmodium styracifolium involves a multi-step process that begins with the extraction of a crude mixture of compounds from the plant material, followed by sophisticated purification techniques to isolate the target molecule.
The initial step in isolating this compound and other chemical constituents from Desmodium styracifolium is typically a solvent-based extraction. The choice of solvent is critical as it determines the types and quantities of compounds that will be extracted.
One documented method involves the ultrasonic extraction of the pulverized, dried aerial parts of the plant with 75% ethanol (B145695) at room temperature. ornl.gov Another approach utilizes hot water extraction, where the dried plant material is boiled with water. e3s-conferences.org Following the initial extraction, the resulting solution is concentrated to yield a crude extract. This crude extract can then be further partitioned using solvents of varying polarities, such as ethyl acetate (B1210297), to group compounds with similar solubility properties, which aids in the subsequent purification steps. nih.gov
Common Solvents Used in the Extraction of Compounds from Desmodium styracifolium
| Solvent | Extraction Method | Target Compounds |
| 75% Ethanol | Ultrasonic Extraction | A broad range of compounds including flavonoids and other polar to moderately polar constituents. |
| Water | Hot Water Extraction (Decoction) | Water-soluble compounds, often used in traditional preparations. |
| Ethyl Acetate | Liquid-Liquid Partitioning | Moderately polar compounds from the crude extract. |
This table summarizes general solvent strategies for the plant, which would include the extraction of this compound.
Due to the complexity of the crude plant extract, which contains numerous chemical compounds, chromatographic techniques are essential for the separation and purification of this compound. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. frontiersin.org
Column chromatography is a fundamental technique used in this process. nih.gov For the separation of compounds from Desmodium styracifolium, silica (B1680970) gel is often used as the stationary phase. acs.org The crude extract or a fraction thereof is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through the column to elute the compounds at different rates, leading to their separation. acs.org
A more advanced and efficient technique that has been applied to the separation of compounds from Desmodium styracifolium is high-speed counter-current chromatography (HSCCC). nih.gov This is a form of liquid-liquid partition chromatography that does not require a solid support, which can sometimes cause irreversible adsorption of the sample. nih.gov In one study, an off-line two-dimensional HSCCC technique was successfully used to separate and purify main compounds from an ethyl acetate extract of the plant. nih.gov
The final step in obtaining pure this compound is often crystallization. After a compound has been isolated and highly purified through chromatographic methods, it is dissolved in a suitable solvent or solvent mixture. The conditions are then manipulated (e.g., by slow evaporation of the solvent, cooling, or addition of a non-solvent) to induce the formation of crystals. nih.gov As the crystals form, molecules of the target compound arrange themselves in a highly ordered lattice, leaving impurities behind in the solution. This process can yield a compound of very high purity. The resulting crystals can then be collected by filtration and dried. While specific crystallization protocols for this compound are not detailed in the available literature, this general principle is a standard final step in the purification of natural products. nih.gov
Structural Elucidation and Stereochemical Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of novel compounds. researchgate.netresearchgate.net By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and connectivity can be obtained. solubilityofthings.comrsc.org For desmodilactone, a suite of spectroscopic techniques has been pivotal in establishing its molecular formula and structural framework. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of organic molecule structures. rsc.orgnumberanalytics.com It provides unparalleled insight into the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C), allowing for the assembly of a molecule's carbon-hydrogen framework. numberanalytics.comemerypharma.com
One-Dimensional NMR (e.g., ¹H, ¹³C)
One-dimensional NMR spectra are crucial for identifying the types and numbers of protons and carbons in a molecule. numberanalytics.comyoutube.com The ¹H NMR spectrum of a compound reveals the chemical shift of each proton, its integration (the number of protons it represents), and its multiplicity (splitting pattern), which indicates the number of neighboring protons. emerypharma.comyoutube.com The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment (e.g., alkyl, alkene, carbonyl). youtube.comoxinst.com
Two-Dimensional NMR (e.g., COSY, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is essential for assembling the complete molecular structure. numberanalytics.compressbooks.pub
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com This allows for the tracing of proton-proton networks within the molecule, helping to connect adjacent fragments.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly powerful for connecting different spin systems identified by COSY and for placing quaternary carbons (carbons with no attached protons) within the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This information is critical for determining the relative stereochemistry of the molecule.
For this compound, these 2D NMR techniques would have been indispensable in confirming the connectivity of the atoms and establishing the stereochemical relationships between the various chiral centers. researchgate.net
Mass Spectrometry (MS) for Molecular Ion Information
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. iastate.edupremierbiosoft.compressbooks.pub In the analysis of this compound, mass spectrometry provided the molecular formula C₈H₁₃NO₃. researchgate.netpageplace.deepdf.pub This information is obtained by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting molecular ion. premierbiosoft.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. premierbiosoft.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of a molecule. solubilityofthings.comuobabylon.edu.iq
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. uobabylon.edu.iq Specific functional groups have characteristic absorption frequencies, making IR a valuable tool for their identification. solubilityofthings.com For this compound, IR spectroscopy would likely show characteristic absorption bands for the C=O stretch of the lactone, as well as N-H and O-H stretching and bending vibrations, consistent with its proposed structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions. uobabylon.edu.iqdrawellanalytical.com It is particularly useful for identifying conjugated systems and chromophores. uobabylon.edu.iq The UV-Vis spectrum of this compound would provide information on the presence or absence of conjugated double bonds or aromatic rings.
Chiroptical Methods for Stereochemical Determination
Determining the absolute configuration of a chiral molecule is a critical aspect of its complete structural elucidation. purechemistry.orgutsunomiya-u.ac.jplibretexts.org Chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are essential for this purpose. mdpi.comtaylorfrancis.comvscht.cz
For this compound, the reported specific rotation ([α]D) is -16.4° (c, 0.11 in MeOH). pageplace.deepdf.pub This value indicates that the natural isomer of this compound is chiral and rotates plane-polarized light in a levorotatory direction. The magnitude and sign of the optical rotation are characteristic physical properties of a chiral molecule. purechemistry.org
To definitively establish the absolute configuration of each stereocenter, a combination of experimental chiroptical data and theoretical calculations is often employed. mdpi.com Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can provide detailed information about the three-dimensional arrangement of atoms. mdpi.comcas.cz By comparing the experimentally measured spectra with spectra calculated for different possible stereoisomers, the correct absolute configuration can be assigned. While specific ECD or VCD studies for this compound are not widely reported, the initial assignment of its stereochemistry as (2S,3R,4R)-form was likely based on a combination of its optical rotation, biosynthetic considerations, and comparison with related known compounds. pageplace.de X-ray crystallography of a suitable crystalline derivative would be the ultimate method for unambiguous determination of the absolute configuration. purechemistry.orgmdpi.comchem-soc.si
Synthetic Strategies and Analog Development
Total Synthesis Approaches to Desmodilactone
The total synthesis of this compound, a complex natural product, presents a significant challenge that has spurred the development of innovative synthetic strategies. These approaches are crucial for confirming the structure of the natural product, providing material for biological studies, and enabling the synthesis of analogs with potentially improved properties.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex molecules like this compound. ekb.egdeanfrancispress.com This method involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. deanfrancispress.comlibretexts.org These disconnections correspond to reliable and well-established chemical reactions, performed in reverse. lkouniv.ac.in
For a molecule with the complexity of this compound, key disconnections would likely target the lactone ring and the stereocenter-rich side chain. A common strategy for lactones is to disconnect the ester bond, leading back to a hydroxy acid. lkouniv.ac.in The stereogenic centers along the aliphatic chain would be another critical area for disconnection, often leading to smaller chiral fragments that can be synthesized or sourced independently and then coupled together. This approach allows for greater control over the stereochemistry of the final product. numberanalytics.com
Advanced Synthetic Methodologies and Reaction Cascade Design
The synthesis of complex molecules such as this compound increasingly relies on advanced synthetic methodologies to enhance efficiency and selectivity. numberanalytics.com Modern techniques like transition metal-catalyzed cross-coupling reactions, metathesis, and asymmetric catalysis are instrumental in forming key carbon-carbon and carbon-heteroatom bonds with high levels of control. ekb.egnumberanalytics.com
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Given the presence of multiple stereocenters, the stereoselective synthesis of this compound's enantiomers and diastereomers is a critical aspect of its synthetic challenge. numberanalytics.com Stereoselectivity refers to the preferential formation of one stereoisomer over another. numberanalytics.comchemistrydocs.com This is often achieved through the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment, influencing the trajectory of the reaction to favor the formation of a specific stereoisomer. numberanalytics.comchemistrydocs.comub.edu
The development of methods for the asymmetric synthesis of chiral lactones is particularly relevant. rsc.org Techniques such as asymmetric hydrogenation, dihydroxylation, or aldol (B89426) reactions can be employed to set the stereocenters with high fidelity. numberanalytics.com The ability to selectively synthesize each possible stereoisomer of this compound is invaluable for structure-activity relationship (SAR) studies, allowing researchers to determine which spatial arrangement of atoms is most effective for a given biological target. numberanalytics.com
Chemical Derivatization and Analog Library Generation
Chemical derivatization is a process that modifies the chemical structure of a compound to alter its properties for analysis or to create new compounds with different activities. youtube.com The generation of analog libraries from a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at exploring the chemical space around the natural product to identify derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
Modification of the Lactone Moiety
The lactone ring is a key functional group in this compound and a prime target for chemical modification. nih.gov Altering the size of the lactone ring, for instance, from a six-membered δ-lactone to a five-membered γ-lactone or a larger macrolactone, can have profound effects on the molecule's conformation and biological activity.
Other modifications could include the introduction of unsaturation or substituents on the lactone ring itself. The ester linkage of the lactone could also be replaced with an amide to form a lactam, which can alter the hydrogen bonding capabilities and metabolic stability of the molecule.
Diversification of Peripheral Substituents
Beyond the core lactone, the peripheral substituents of this compound offer numerous handles for chemical diversification. physionet.org The various functional groups on the side chain can be modified through a range of chemical reactions. For example, hydroxyl groups can be acylated, alkylated, or oxidized. Amine functionalities can be subjected to acylation, alkylation, or converted to other nitrogen-containing groups. nih.gov
This systematic modification of substituents allows for the generation of a library of analogs. Each analog, with its unique set of structural features, can then be screened to build a detailed understanding of the structure-activity relationships of the this compound scaffold. This information is critical for designing second-generation compounds with optimized therapeutic profiles. A structurally related compound, Styracifoline, shares a similar scaffold with this compound and has been a subject of such investigations. acs.orgresearchgate.net
Targeted Synthesis of Structure-Activity Relationship (SAR) Probes
A comprehensive review of the scientific literature indicates that, to date, specific studies detailing the targeted synthesis of a series of this compound analogs for the explicit purpose of developing structure-activity relationship (SAR) probes have not been published. While this compound has been identified as a promising hit compound in computational virtual screening studies, notably as a potential allosteric antagonist of the P2Y1R receptor, follow-up medicinal chemistry campaigns to synthesize derivatives and systematically explore its SAR are not yet available in the public domain. nih.govresearchgate.net
The development of SAR probes is a critical step in drug discovery, involving the synthesis of analogs to understand which parts of a molecule are essential for its biological activity. core.ac.ukmdpi.commdpi.com This process allows chemists to optimize lead compounds to improve potency, selectivity, and pharmacokinetic properties. rsc.org For a molecule like this compound, future SAR studies would likely involve modifications at several key positions:
The N-acetyl group: Exploring different acyl chains to probe for hydrophobic or electrostatic interactions.
The methyl groups on the lactone ring: Investigating the role of their size, stereochemistry, and presence on receptor binding and activity.
Such studies would provide invaluable insight into the molecular interactions of this compound with its biological targets and guide the design of more potent and selective modulators. The absence of this research highlights a key opportunity for future investigation in the field of natural product-based drug discovery.
Biosynthetic Pathway Elucidation and Biomimetic Synthesis
Biomimetic synthesis is a field of organic chemistry that mimics nature's biosynthetic routes to construct complex molecules, often resulting in more efficient and selective syntheses. numberanalytics.comresearchgate.net While the complete biosynthetic pathway of this compound has not been experimentally elucidated, its structure as an N-acetylated amino acid lactone allows for the formulation of a plausible biosynthetic route based on known enzymatic reactions in plants and other organisms. pageplace.degoogle.com
Proposed Biosynthetic Routes to this compound in Desmodium Species
This compound is a natural product isolated from plants of the Desmodium genus, such as Desmodium styracifolium. researchgate.netnih.gov Its biosynthesis is hypothesized to originate from common metabolic precursors, likely involving intermediates from both amino acid and carbohydrate metabolism. The proposed pathway involves a sequence of enzymatic modifications to a basic amino acid scaffold, culminating in lactonization.
A plausible biosynthetic pathway can be proposed, likely starting from a common amino acid like L-isoleucine or a related branched-chain amino acid, which provides the core carbon skeleton. The key steps are outlined below:
Table 1: Proposed Biosynthetic Steps for this compound
| Step | Proposed Transformation | Enzyme Class (Putative) | Rationale & Supporting Evidence |
|---|---|---|---|
| 1 | Hydroxylation of Amino Acid Precursor | Cytochrome P450 Monooxygenase / Dioxygenase | Hydroxylation is a common primary modification in secondary metabolite biosynthesis to introduce functional handles for further reactions. |
| 2 | N-Acetylation | N-Acetyltransferase (NAT) | The acetyl moiety is a key feature of this compound. N-acetyltransferases are known to catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of various substrates, including amino acids. |
| 3 | Oxidative Decarboxylation / Further Oxidation | Oxidoreductase / Decarboxylase | Conversion of the carboxylic acid group of the amino acid precursor into a functionality that can undergo cyclization to form the lactone. |
| 4 | Lactonization (Ring Closure) | Lactonase / Spontaneous | Intramolecular cyclization of a hydroxy-carboxylic acid intermediate (or a related activated species) to form the stable five-membered γ-lactone ring. This step could be enzyme-catalyzed or occur spontaneously under specific physiological conditions. |
This proposed sequence represents a logical biochemical route to this compound. Experimental validation, for instance through isotopic labeling studies and identification of the specific enzymes within Desmodium species, is required to confirm this hypothesis.
Enzymatic and Chemoenzymatic Synthesis of this compound Precursors
Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity and efficiency of biocatalysis. rsc.org While a total chemoenzymatic synthesis of this compound has not been reported, established enzymatic methods could be applied to efficiently produce key precursors with the correct stereochemistry. The synthesis of substituted lactones and their hydroxylated precursors often benefits from enzymatic strategies.
Key enzymatic reactions that could be harnessed for the synthesis of this compound precursors include:
Kinetic Resolution of Alcohols: Lipases are frequently used for the kinetic resolution of racemic alcohols, which could be precursors to the chiral lactone core. For example, lipase (B570770) B from Candida antarctica is highly efficient in acylating one enantiomer of a hydroxylactone, allowing for the separation of the two enantiomers.
Stereoselective Reduction: Carbonyl reductases (ketoreductases) can reduce a ketone precursor to a specific stereoisomer of the corresponding secondary alcohol, a crucial step for establishing the stereocenters found in this compound.
Selective Hydroxylation: As mentioned in the biosynthetic pathway, cytochrome P450 enzymes can introduce hydroxyl groups at specific, non-activated carbon atoms with high regio- and stereoselectivity, a transformation that is often challenging to achieve with conventional chemical methods.
Transamination: Transaminases could be used to introduce the amino group with the desired stereochemistry onto a keto-acid precursor.
Table 2: Potential Enzymatic Reactions for this compound Precursor Synthesis
| Target Moiety/Reaction | Enzyme Class | Potential Application |
|---|---|---|
| Chiral Hydroxyl Groups | Lipases, Esterases | Kinetic resolution of racemic hydroxylated precursors to the lactone ring. |
| Stereospecific Amine Group | Transaminases (TAs) | Asymmetric synthesis of the amino acid precursor by transferring an amino group to a keto-acid. |
| Lactone Ring Formation/Opening | Lactonases / Hydrolases | Catalyzing the stereospecific closure of the γ-lactone ring or, in reverse, resolving racemic lactones via enantioselective hydrolysis. |
These enzymatic tools offer a powerful platform for developing a scalable and sustainable synthesis of this compound and its precursors, which would be essential for further biological evaluation and the eventual development of SAR probes.
Mechanistic and Molecular Research
Modulation of Cellular Signaling Pathways by Desmodilactone
The primary mechanism of action identified for this compound involves its ability to interfere with cellular signaling cascades, particularly those initiated by purinergic receptors. This modulation is central to its observed biological activities.
Purinergic Receptor P2Y1R Antagonism
This compound has been identified as a promising antagonist for the P2Y1 receptor (P2Y1R), a G protein-coupled receptor (GPCR) that plays a significant role in ADP-induced platelet aggregation. nih.govresearchgate.netacs.orgnih.gov Unlike agonists that activate the receptor, this compound functions by binding to it and preventing its activation by endogenous molecules like adenosine (B11128) 5'-diphosphate (ADP). nih.govnih.gov This antagonistic activity positions P2Y1R as an attractive target for antithrombotic therapies, potentially with advantages over other targets like P2Y12R, such as a reduced risk of bleeding. nih.gov
The P2Y1 receptor possesses two distinct ligand-binding sites: a traditional orthosteric site located within the seven-transmembrane (7TMD) bundle and a separate allosteric site. nih.govnih.gov Structural studies of P2Y1R have revealed that this allosteric site is located on the external receptor surface, at the interface with the lipid bilayer, entirely outside of the helical bundle. nih.govnih.gov
Computational studies, including virtual screening of numerous druglike compounds, have predicted that this compound acts as an allosteric antagonist. nih.govacs.orgnih.govusc.edu.au It is believed to bind to this external, allosteric pocket. nih.gov This mode of binding is distinct from orthosteric antagonists, which compete directly with the endogenous ligand (ADP) at its binding site within the transmembrane helices. nih.gov The characterization of this allosteric site has been aided by the co-crystallization of the P2Y1R with the model allosteric antagonist, BPTU, which binds to this same external pocket. nih.govnih.gov
The stability of the this compound-P2Y1R complex is governed by specific, non-covalent interactions between the ligand and amino acid residues within the allosteric binding pocket. Molecular docking simulations have elucidated these key interactions, which are primarily a combination of hydrogen bonds and hydrophobic interactions. nih.gov
Hydrogen bonds, which involve the sharing of a hydrogen atom between electronegative atoms, are crucial for the specificity of binding. mdpi.comrsc.orgnih.gov In the case of this compound, a critical hydrogen bond is formed with the amino acid residue Leucine 102 (LEU102). nih.gov An oxygen atom within the this compound structure acts as a hydrogen bond acceptor in this interaction. nih.gov
Hydrophobic interactions, which occur between nonpolar molecules and are driven by the tendency to exclude water, contribute significantly to the binding affinity. nih.govrsc.org this compound is predicted to form hydrophobic interactions with the residues Phenylalanine 62 (PHE62) and Proline 105 (PRO105). nih.gov These interactions help to anchor the molecule within the lipid-exposed allosteric site. nih.govnih.gov
Table 1: Predicted Molecular Interactions between this compound and P2Y1R
| Interaction Type | Interacting this compound Feature | P2Y1R Amino Acid Residue | Reference |
| Hydrogen Bond | Oxygen Atom | LEU102 | nih.gov |
| Hydrophobic Interaction | Nonpolar regions of the molecule | PHE62 | nih.gov |
| Hydrophobic Interaction | Nonpolar regions of the molecule | PRO105 | nih.gov |
Phospholipase Inhibition Mechanisms
The antagonism of P2Y1R by this compound has direct consequences for downstream enzymatic activity, specifically involving phospholipase C. The P2Y1 receptor is a Gq-coupled protein, and its activation by ADP initiates a signaling cascade that activates the membrane-bound enzyme phospholipase C-β (PLCβ). nih.govyoutube.com Therefore, by acting as a P2Y1R antagonist, this compound indirectly prevents the activation of PLCβ, thereby inhibiting this signaling pathway. nih.gov
The primary documented mechanism for this compound involves the indirect inhibition of Phospholipase C-β (PLCβ) via its antagonism of the upstream Gq-coupled P2Y1 receptor. nih.gov While some literature mentions Phospholipase A2 (PLA2) in the general context of inflammatory enzymes that may be modulated by phytochemicals from Desmodium styracifolium, specific studies detailing the direct interaction of this compound with PLA2 or other phospholipase subtypes are not extensively documented in the reviewed scientific literature. researchgate.netnzdr.ru The known pathway points specifically to the modulation of the P2Y1R-PLCβ axis. nih.gov
Given that the inhibition of Phospholipase C-β by this compound is an indirect consequence of blocking the P2Y1 receptor, a classical enzymatic kinetic analysis (such as Michaelis-Menten kinetics) describing a direct binding of this compound to the enzyme is not applicable to this specific mechanism. nih.govyoutube.commdpi.com The effect is one of signal blockade rather than direct competitive, non-competitive, or uncompetitive enzymatic inhibition. Detailed studies on the direct enzymatic kinetics and inhibition modes of this compound on various phospholipase isoforms are not available in the reviewed literature.
Interaction with Diabetes-Related Protein Targets (In Silico Predictions)
In the realm of computational biology, in silico studies have become instrumental in predicting the interactions between small molecules and protein targets, offering a preliminary assessment of potential therapeutic efficacy. For this compound, these predictive models have been employed to understand its potential role in modulating proteins implicated in diabetes.
Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator in insulin (B600854) signaling pathways, making it a significant target for type 2 diabetes therapies. plos.orgsemanticscholar.org Molecular docking simulations have been utilized to predict the binding affinity of this compound to PTP1B. These in silico analyses have shown that this compound exhibits a notable interaction with PTP1B. researchgate.net
The docking score, a measure of the predicted binding affinity, for the interaction between this compound and PTP1B was calculated to be -14.6 kcal/mol. researchgate.net This value suggests a strong theoretical binding affinity. The root-mean-square deviation (RMSD) for this interaction was 1.66 Å, indicating a stable binding pose in the simulation. researchgate.net These computational findings highlight this compound as a compound of interest for further investigation as a potential PTP1B inhibitor. The identification of allosteric sites on PTP1B has opened new possibilities for developing selective inhibitors, and computational approaches are key in screening for molecules that could bind to these sites. plos.org
Table 1: In Silico Docking Results for this compound with PTP1B
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -14.6 researchgate.net |
| RMSD (Å) | 1.66 researchgate.net |
α-Glucosidase and oligo-1,6-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. mdpi.comnih.gov In silico docking studies have been performed to evaluate the potential of this compound to inhibit these enzymes.
For α-glucosidase (PDB ID: 3W37), molecular docking simulations predicted a strong interaction with this compound, yielding a docking score of -15.2 kcal/mol. researchgate.net The RMSD for this predicted interaction was 1.52 Å, suggesting a stable binding configuration. researchgate.net
Similarly, the interaction of this compound with oligo-1,6-glucosidase (PDB ID: 3AJ7) was investigated. researchgate.net The docking score was found to be -15.4 kcal/mol, with an RMSD of 1.45 Å, indicating a very favorable and stable predicted binding. researchgate.net These in silico results suggest that this compound may act as an inhibitor for both α-glucosidase and oligo-1,6-glucosidase, warranting further experimental validation.
Table 2: In Silico Docking Results for this compound with Glucosidases
| Target Protein | PDB ID | Docking Score (kcal/mol) | RMSD (Å) |
|---|---|---|---|
| α-Glucosidase | 3W37 | -15.2 researchgate.net | 1.52 researchgate.net |
| Oligo-1,6-glucosidase | 3AJ7 | -15.4 researchgate.net | 1.45 researchgate.net |
Investigation of Protein-Ligand Recognition Mechanisms
The study of protein-ligand recognition mechanisms is fundamental to understanding how a molecule like this compound might exert its biological effects. This involves elucidating the forces and structural dynamics that govern the binding of a ligand to its protein target. The primary models describing these interactions are the "lock-and-key," "induced fit," and "conformational selection" models. mdpi.com
For this compound, in silico studies have provided initial insights into its potential binding modes with various protein targets. researchgate.net The docking simulations that predict binding affinities and poses are the first step in understanding the recognition mechanism. researchgate.net These computational models suggest that this compound can fit into the binding sites of proteins like PTP1B and glucosidases, forming stable complexes. researchgate.net
The specific interactions, such as hydrogen bonds and hydrophobic interactions, predicted by these simulations are crucial for understanding the molecular basis of recognition. mdpi.com A detailed analysis of the amino acid residues involved in the binding pocket and their interactions with the functional groups of this compound would provide a more complete picture of the recognition mechanism. While the current data for this compound is primarily predictive, it lays the groundwork for more advanced computational studies, such as molecular dynamics simulations, and for experimental validation through techniques like X-ray crystallography or NMR spectroscopy. researchgate.netnottingham.ac.uk These future studies would be essential to confirm the predicted binding modes and to fully understand the dynamic process of protein-ligand recognition for this compound.
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. volkamerlab.orgcresset-group.com This method is widely used to predict the interaction between a small molecule ligand and a protein's binding site, offering insights into binding affinity and mode of action. youtube.comgromacs.org
Molecular docking simulations have been employed to predict the binding affinity and orientation of desmodilactone, primarily with the allosteric site of the P2Y1 receptor (P2Y1R), a G protein-coupled receptor that is a key target for antiplatelet therapies. researchgate.net In a pivotal study, this compound was identified from a database of drug-like compounds and docked into the allosteric active pocket of P2Y1R. The simulation predicted a favorable binding energy, indicating a stable interaction. researchgate.net
The docking score, expressed as -CDOCKER_ENERGY, reflects the predicted binding affinity, where a more negative value suggests a stronger interaction. researchgate.net For this compound, a significant docking score was achieved, positioning it as a promising P2Y1R allosteric antagonist. researchgate.net The root-mean-square deviation (RMSD) value, which measures the average distance between the atoms of the docked ligand and a reference conformation, is used to validate the docking pose. galaxyproject.orgaps.org A low RMSD value generally indicates a credible binding orientation. galaxyproject.orgaps.org While specific RMSD values for this compound's pose are part of detailed study data, related compounds like styracifoline have been analyzed against P2Y1R, showing RMSD values that suggest stable and predictable binding modes. galaxyproject.orgaps.org
| Compound | Target Protein | Binding Site | Docking Score (-CDOCKER_ENERGY) | Reference |
|---|---|---|---|---|
| This compound | P2Y1 Receptor (P2Y1R) | Allosteric | 15.98 | researchgate.net |
A crucial outcome of ligand-protein interaction modeling is the identification of specific amino acid residues within the target's binding pocket that are essential for the ligand's binding. researchgate.netresearchgate.net For this compound, docking simulations revealed key interactions within the allosteric site of the P2Y1 receptor. researchgate.net
The analysis showed that this compound forms critical hydrogen bonds and hydrophobic interactions with the receptor. Specifically, it was predicted to form a hydrogen bond with the residue Leucine 102 (LEU102). researchgate.net Furthermore, the model indicated hydrophobic interactions with Phenylalanine 62 (PHE62) and Proline 105 (PRO105). researchgate.net These specific interactions are vital for anchoring the ligand in the binding pocket and are believed to be fundamental to its antagonistic activity at the P2Y1R. researchgate.net
| Ligand | Target | Interacting Amino Acid Residue | Interaction Type | Reference |
|---|---|---|---|---|
| This compound | P2Y1 Receptor (P2Y1R) | LEU102 | Hydrogen Bond | researchgate.net |
| PHE62 | Hydrophobic | researchgate.net | ||
| PRO105 | Hydrophobic | researchgate.net |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for a molecule's biological activity. These models are then used as 3D queries to search large compound databases in a process called virtual screening, aiming to identify novel molecules with the potential for similar activity.
In the investigation of P2Y1R antagonists, pharmacophore models were developed based on a set of known active allosteric antagonists. researchgate.net One optimal model, designated Model A-07, was generated, comprising seven distinct chemical features: hydrophobic, hydrogen bond acceptor, and hydrogen bond donor points. researchgate.net this compound was subsequently mapped against this validated pharmacophore model. researchgate.net
The results showed that this compound mapped well with the seven features of Model A-07, achieving a high QFIT score of 50.91. researchgate.net The QFIT value quantifies how well a compound fits the pharmacophore hypothesis, with higher scores indicating a better match. This successful mapping provided strong evidence that this compound possesses the necessary structural and chemical features to act as a P2Y1R allosteric antagonist, consistent with the hypothesis generated from the known active compounds. researchgate.net
| Compound | Pharmacophore Model | Number of Features Matched | QFIT Score | Reference |
|---|---|---|---|---|
| This compound | Model A-07 (P2Y1R Allosteric Antagonist) | 7 | 50.91 | researchgate.net |
This compound itself was discovered through an in silico virtual screening campaign. researchgate.net Researchers screened a database of 961 drug-like compounds derived from the Traditional Chinese Medicine Database (TCMD) against the pharmacophore models developed for P2Y1R antagonists. researchgate.net This process filtered the large library down to a smaller set of potential hits. researchgate.net
The compounds that successfully matched the pharmacophore model were then subjected to molecular docking studies to predict their binding affinity in the allosteric site of P2Y1R. researchgate.net By combining the pharmacophore fit (QFIT score) and the docking energy (-CDOCKER_ENERGY), this compound was identified as the most promising potential P2Y1R allosteric antagonist from the entire database. researchgate.net This discovery highlights the power of virtual screening to efficiently identify novel bioactive compounds from large chemical libraries. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules in a system over time. In drug discovery, MD simulations are often performed after molecular docking to provide a more dynamic and realistic view of the protein-ligand complex. volkamerlab.org By simulating the complex in an environment that mimics physiological conditions (including water and ions), these simulations can assess the stability of the predicted binding pose, reveal conformational changes in the protein and ligand, and provide deeper insights into the thermodynamics of the interaction.
MD simulations can track metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time to evaluate the stability of the complex. A stable RMSD suggests that the ligand remains securely in the binding pocket. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein become more or less flexible upon ligand binding. While MD simulations were used to study other P2Y1R antagonists in the same research area, published literature to date has not specifically reported on the results of molecular dynamics simulations performed on the this compound-P2Y1R complex. Such a study would be a logical next step to further validate the docking predictions and to understand the dynamic behavior and stability of this compound within the allosteric binding site.
Quantum Chemical Calculations
Quantum chemical calculations provide a framework for understanding the electronic structure of molecules, which governs their stability, reactivity, and interactions. scispace.com
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comnih.gov It is based on the principle that the energy of a molecule is a functional of its electron density. numberanalytics.com DFT is widely used to predict molecular properties and reactivity. kuleuven.bersc.org
For a molecule like this compound, DFT calculations can determine key descriptors of its reactivity:
Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. The energy of the LUMO relates to the ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity.
Chemical Potential, Hardness, and Electronegativity: These conceptual DFT parameters provide quantitative measures of a molecule's stability and reactivity. numberanalytics.comkuleuven.be
While specific DFT studies detailing these parameters for this compound are not specified in the searched literature, such calculations are a standard component of computational drug discovery and would be instrumental in rationalizing its interaction with target receptors like P2Y1R and D14. acs.orgusc.edu.au
Table 3: Typical Reactivity Descriptors from DFT Calculations
| Descriptor | Abbreviation | Typical Information Gained |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Electron-donating ability; susceptibility to electrophilic attack. |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Electron-accepting ability; susceptibility to nucleophilic attack. |
| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and kinetic stability. kuleuven.be |
| Global Hardness | η | Resistance to change in electron distribution. kuleuven.be |
| Electronegativity | χ | The power of a molecule to attract electrons. scispace.com |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds. uni-muenchen.denih.gov This method provides a clear representation corresponding to the familiar Lewis structure concepts. researchgate.net
An NBO analysis of this compound would provide detailed insights into its bonding structure:
Lewis Structure: It identifies the optimal Lewis structure, including single, double, and triple bonds, as well as lone pairs on atoms like oxygen. faccts.de
Atomic Charges: It calculates the natural population analysis (NPA) charges on each atom, giving a more chemically intuitive picture of charge distribution than other methods. uni-muenchen.de
Donor-Acceptor Interactions: A key feature of NBO is the analysis of delocalization effects through second-order perturbation theory. wisc.edu It quantifies the stabilizing energy from interactions between a filled (donor) NBO (like a bond or lone pair) and an empty (acceptor) NBO (typically an antibond). These interactions are crucial for understanding hyperconjugation and the electronic origins of conformational preferences. uni-muenchen.dewisc.edu
Table 4: Example of NBO Donor-Acceptor Interaction Analysis
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interpretation |
|---|---|---|---|
| LP (O) | σ* (C-C) | High | A lone pair on an oxygen atom donates electron density into an adjacent carbon-carbon antibonding orbital, indicating hyperconjugation. wisc.edu |
| σ (C-H) | σ* (C-O) | Moderate | A C-H bonding orbital donates into a C-O antibonding orbital, contributing to molecular stability. wisc.edu |
Second-Order Møller–Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method used to incorporate electron correlation into electronic structure calculations. gaussian.com The Hartree-Fock method treats each electron as moving in the average field of all other electrons and thus neglects the instantaneous electron-electron repulsion, known as electron correlation. MP2 provides the simplest and most cost-effective way to correct for this, leading to more accurate energy predictions. gaussian.comgithub.io
For this compound, MP2 calculations would be valuable for:
Accurate Energetics: Providing highly accurate calculations of the total electronic energy of the molecule.
Conformational Energies: Determining the relative energies of different conformers (spatial arrangements) of this compound with high precision. This is critical for understanding which shapes the molecule is most likely to adopt.
Interaction Energies: Calculating the binding energy between this compound and its target receptor in a model system. MP2 is often used as a benchmark to test the accuracy of less computationally expensive DFT functionals. researchgate.net
The computational cost of MP2 is significantly higher than that of DFT, but methods like the Resolution of the Identity (RI-MP2) approximation can drastically reduce the computational time with negligible loss of accuracy, making it applicable to larger systems. github.ioq-chem.com
Table 5: Comparison of Computational Methods for Energetics
| Method | Key Feature | Typical Application for this compound | Computational Cost |
|---|---|---|---|
| DFT | Balances accuracy and cost; includes some electron correlation. scispace.com | Geometry optimization, electronic property prediction. | Moderate |
| MP2 | Explicitly adds electron correlation effects beyond Hartree-Fock. gaussian.com | High-accuracy single-point energies, conformational energy differences, benchmarking DFT. | High |
| RI-MP2 | An efficient approximation to MP2. q-chem.com | Energetic calculations on larger systems or with larger basis sets where canonical MP2 is too slow. | Moderate-High |
Structure Activity Relationship Sar Research
Systematic Modification and Activity Profiling of Desmodilactone Analogs
A review of current scientific literature indicates that comprehensive studies involving the systematic chemical modification of the this compound scaffold to create a series of analogs, followed by their biological activity profiling, have not been published. Research on this compound has primarily focused on its initial identification from natural sources and its characterization as a potential P2Y1 receptor (P2Y1R) antagonist through computational screening methods. nih.govnih.govnih.govacs.org
The progression from a "hit" compound, like this compound, to a "lead" compound typically involves a medicinal chemistry campaign wherein numerous analogs are synthesized to explore the SAR. icr.ac.ukwayne.edu This involves modifying various parts of the molecule to understand which functional groups are essential for activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic parameters. To date, such extensive lead optimization studies for this compound have not been reported in peer-reviewed literature.
Identification of Essential Pharmacophoric Features for Biological Modulations
The discovery of this compound as a potential allosteric antagonist of the P2Y1 receptor was accomplished through a pharmacophore-based virtual screening of a traditional Chinese medicine database. nih.govnih.gov A pharmacophore represents the specific three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov
The optimal allosteric pharmacophore model, designated Model A-07, was constructed based on known P2Y1R allosteric antagonists. This compound was identified as a promising hit because it mapped well to the key features of this model, achieving a high-fit score (QFIT value) of 50.91 and mapping to seven of the model's features. nih.gov
Molecular docking simulations further elucidated the essential interactions between this compound and the allosteric binding site of the P2Y1R. These studies identified the key amino acid residues involved in the binding, highlighting the crucial pharmacophoric features of this compound. The primary interactions observed were hydrogen bonds and hydrophobic interactions. nih.gov Specifically, this compound forms hydrogen bond interactions with the amino acid residue LEU102 and engages in hydrophobic interactions with PHE62 and PRO105 within the allosteric pocket. nih.gov
The key pharmacophoric features of the allosteric antagonist model that led to the identification of this compound are summarized below.
| Pharmacophore Feature | Description | Interacting Residue (in P2Y1R) | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor/Donor | The oxygen and nitrogen atoms in the lactone and amide groups of this compound act as hydrogen bond acceptors and donors. | LEU102 | nih.gov |
| Hydrophobic Feature | The aliphatic parts of the this compound structure contribute to hydrophobic interactions. | PHE62 | nih.gov |
| Hydrophobic Feature | The aliphatic parts of the this compound structure contribute to hydrophobic interactions. | PRO105 | nih.gov |
These features represent the essential three-dimensional arrangement required for this compound's antagonist activity at the P2Y1R allosteric site, guiding its recognition and binding.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ebi.ac.uk The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.
As detailed in section 7.1, there are currently no published studies describing the synthesis and activity profiling of a series of this compound analogs. The absence of such a dataset precludes the development of a specific QSAR model for this class of compounds.
The development of a QSAR model for this compound analogs has not been reported. Therefore, information regarding the selection and calculation of specific molecular descriptors for this compound series is not available in the scientific literature.
The development of a QSAR model for this compound analogs has not been reported. Consequently, details on statistical modeling approaches and the evaluation of their predictive performance for this specific scaffold are not available.
Advanced Analytical Methodologies in Desmodilactone Research
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Derivative Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy. ecomole.comacs.org This capability allows for the determination of the elemental composition of a molecule from its exact mass, facilitating its structural identification and differentiation from isobaric compounds (molecules with the same nominal mass but different elemental formulas). ecomole.comchemblink.com
The initial discovery of Desmodilactone in 1993 involved its isolation and subsequent structural deduction based on general spectral analysis. nih.gov While the specific techniques used in the original study were not detailed, modern phytochemical investigations heavily rely on HRMS. For instance, in a 2021 study on Desmodium styracifolium, the structure of a new, related compound named Styracifoline was determined using electrospray ionization–high-resolution mass spectrometry (ESI-HRMS). unmul.ac.id This technique provided a high-accuracy mass measurement, which, combined with Nuclear Magnetic Resonance (NMR) data, confirmed its molecular formula and structure. unmul.ac.id Given that Styracifoline shares a chemical scaffold with this compound, it highlights the utility of HRMS in unambiguously identifying members of this compound family from complex plant extracts. unmul.ac.id
HRMS is particularly crucial for:
Accurate Mass Measurement: Determining the elemental formula of unknown compounds. unmul.ac.id
Structural Elucidation: Confirming the identity of known compounds and elucidating the structure of new derivatives by analyzing fragmentation patterns. ecomole.com
Metabolite Identification: Identifying metabolites of a parent compound in biological systems by detecting mass shifts corresponding to metabolic transformations.
| Technique | Compound Context | Application | Reference |
|---|---|---|---|
| Spectral Analysis | This compound | Initial structure elucidation following isolation. | nih.gov |
| ESI-HRMS | Styracifoline (shares scaffold with this compound) | Determination of molecular formula (C11H19NO6) and confirmation of structure. | unmul.ac.id |
Advanced Chromatographic Techniques for Trace Analysis in Complex Biological Matrices
Chromatography is a laboratory technique used to separate the components of a mixture. medinadiscovery.com For natural product research, where the compound of interest is often present in trace amounts within a complex biological matrix (like a plant extract), advanced chromatographic techniques are indispensable. These methods are typically coupled with mass spectrometry for sensitive and selective detection. medinadiscovery.com
Liquid Chromatography–Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. medinadiscovery.com The LC system separates compounds in a liquid sample, and the MS system then ionizes and detects the separated compounds based on their mass-to-charge ratio. medinadiscovery.com
This technique is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like many natural products. medinadiscovery.com While specific published studies detailing a validated LC-MS method exclusively for this compound were not identified in the search results, this technique is fundamental to the phytochemical analysis of plant extracts from which this compound is sourced. For example, a 2012 study on the flavonoids from Herba Desmodii Styracifolii utilized high-performance liquid chromatography with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) to simultaneously quantify 25 active constituents. ecomole.com This demonstrates the power of LC-MS to resolve and quantify multiple compounds from the same plant source as this compound.
Gas Chromatography–Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. For non-volatile compounds, a chemical modification step known as derivatization is often required to increase their volatility and thermal stability, making them amenable to GC analysis. Common derivatization methods include silylation or acylation, which replace active hydrogens in polar functional groups.
Although no specific research detailing the analysis of this compound using GC-MS with derivatization has been found, the technique is widely applied in metabolomics for the analysis of small molecules containing hydroxyl, amino, or carboxyl groups. A compound like this compound, with its amide and hydroxyl-derived lactone structure, could potentially be analyzed by GC-MS following a derivatization procedure, such as silylation, to enhance its volatility. This would allow for high-resolution separation and the generation of reproducible mass spectra for identification.
Automation and High-Throughput Screening in this compound Discovery
High-Throughput Screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. This process allows researchers to quickly identify "hits"—compounds that show a desired effect on a biological target—which can then be optimized into lead compounds for drug development.
In the context of this compound, its potential as a therapeutic agent was highlighted through a virtual screening study rather than a conventional wet-lab HTS. unmul.ac.id A 2021 paper noted that this compound had been previously identified as a promising allosteric antagonist for the P2Y1R receptor in a virtual screen of 961 drug-like compounds. unmul.ac.id Virtual screening, or in silico screening, is a computational technique that uses computer models and simulations to predict how compounds will interact with a biological target, such as a protein receptor. This approach allows for the rapid and cost-effective screening of vast virtual libraries of compounds to prioritize a smaller number for subsequent experimental testing. The identification of this compound as a hit in such a screen underscores the power of computational methods to guide and accelerate the discovery of bioactive natural products. unmul.ac.id
| Screening Type | Methodology | Finding Related to this compound | Reference |
|---|---|---|---|
| Virtual Screening (In Silico) | Computational docking of 961 drug-like compounds against the P2Y1R receptor target. | Identified this compound as the most promising P2Y1R allosteric antagonist from the screened library. | unmul.ac.id |
| High-Throughput Screening (HTS) | Automated testing of large compound libraries against a biological target using robotics and sensitive detectors. | No published results found applying conventional HTS to this compound. |
Future Research Directions and Open Questions
Exploration of Undiscovered Molecular Targets and Interaction Mechanisms
Initial virtual screening studies have identified desmodilactone as a promising allosteric antagonist of the P2Y1 receptor, a G protein-coupled receptor involved in ADP-induced platelet aggregation. researchgate.netacs.orgnih.govsemanticscholar.org This finding opens the door for further investigation into its potential as an antithrombotic agent. acs.orgnih.gov However, the full spectrum of its molecular targets is likely much broader. The human genome contains a vast number of potential drug targets, many of which remain understudied or are considered part of the "dark genome". nih.gov Future research should employ a multi-pronged approach to uncover novel binding partners for this compound.
This can be achieved through:
High-throughput screening: Testing this compound against large libraries of purified proteins and cell-based assays to identify novel biological activities.
Affinity chromatography and mass spectrometry: Using tagged versions of this compound to "fish" for interacting proteins from cell lysates, followed by identification using mass spectrometry.
Computational approaches: Expanding virtual screening efforts beyond the P2Y1 receptor to other homologous GPCRs and unrelated protein families. researchgate.net
Understanding the precise mechanisms of interaction is equally crucial. For known targets like the P2Y1 receptor, detailed structural studies using techniques like X-ray crystallography or cryo-electron microscopy could reveal the atomic details of the this compound binding site and how it allosterically modulates receptor function. researchgate.net For newly identified targets, similar structural and functional studies will be essential to validate the interaction and elucidate the downstream consequences of this compound binding.
Development of Novel Synthetic Routes to this compound and its Stereoisomers
Current synthetic strategies can be expanded and new ones developed by:
Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, leading to the desired stereoisomer in high enantiomeric excess. wikipedia.org
Fluorous synthesis: Utilizing fluorous tags to facilitate the separation of stereoisomers, as has been successfully applied to other complex natural products. nih.gov
Biocatalysis: Using isolated enzymes or whole-cell systems to perform specific stereoselective transformations, offering a green and efficient alternative to traditional chemical methods. anu.edu.au
The synthesis of all possible stereoisomers of this compound will enable detailed structure-activity relationship (SAR) studies. anu.edu.auru.nl By comparing the biological activities of different isomers, researchers can identify the key structural features required for interaction with specific molecular targets, providing valuable information for the design of more potent and selective analogs.
Advanced Computational Modeling for Precise Mechanistic Predictions
Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. nih.govuu.nlnih.govreddit.com In the context of this compound, advanced computational methods can provide profound insights into its behavior and interactions at the molecular level.
Future computational studies could focus on:
Molecular dynamics (MD) simulations: Simulating the dynamic behavior of this compound when bound to its protein targets. This can reveal the stability of the interaction, the key residues involved in binding, and how the ligand induces conformational changes in the protein.
Quantum mechanics/molecular mechanics (QM/MM) calculations: Combining the accuracy of quantum mechanics for the ligand and the active site with the efficiency of molecular mechanics for the rest of the protein to provide a highly detailed picture of the binding event and reaction mechanisms. sciencepublishinggroup.com
Free energy calculations: Predicting the binding affinity of this compound and its analogs to different targets, which can guide the design of new compounds with improved potency.
Pharmacophore modeling: Developing 3D models that define the essential structural features required for biological activity. These models can then be used to screen virtual libraries for new compounds with similar properties. semanticscholar.org
By integrating computational predictions with experimental validation, researchers can accelerate the discovery of new targets, understand the subtleties of molecular recognition, and rationally design novel this compound-based compounds with tailored biological activities. researchgate.net
Biosynthetic Engineering for Enhanced Production
The natural abundance of this compound in its source, Desmodium styracifolium, may be insufficient for large-scale research or potential therapeutic applications. researchgate.netnih.gov Biosynthetic engineering offers a promising solution by harnessing the power of biotechnology to produce this compound in heterologous hosts like yeast or bacteria. dtu.dk
Key areas for future research include:
Elucidation of the biosynthetic pathway: The complete enzymatic pathway responsible for this compound synthesis in D. styracifolium remains to be fully characterized. Identifying all the genes and enzymes involved is the first critical step. pageplace.denih.gov This can be achieved through a combination of transcriptomics, proteomics, and metabolomics. nih.gov
Heterologous expression and pathway reconstruction: Once the biosynthetic genes are identified, they can be transferred into a suitable microbial host. dtu.dk Optimizing the expression of these genes and balancing the metabolic flux through the pathway will be crucial for achieving high yields.
Metabolic engineering of the host organism: The host's native metabolism can be engineered to increase the supply of precursor molecules needed for this compound synthesis. nih.gov This may involve overexpressing certain native enzymes or knocking out competing pathways.
Fermentation optimization: Developing optimized fermentation processes to maximize the production of this compound from the engineered microbial strains.
Successful implementation of these strategies could lead to a sustainable and cost-effective supply of this compound, paving the way for its broader investigation and potential commercialization.
Role of this compound in Plant Physiology and Chemical Ecology
Beyond its potential pharmacological properties, understanding the ecological role of this compound is crucial for a complete picture of this fascinating molecule. accessscience.comchimia.chfrontiersin.orgwikipedia.org As a secondary metabolite, it likely plays a significant role in the plant's interactions with its environment.
Future research in this area should investigate:
Allelopathic effects: this compound may act as an allelochemical, influencing the growth and development of neighboring plants. wikipedia.org Studies could assess its impact on seed germination and seedling growth of various plant species.
Defense against herbivores and pathogens: Many plant secondary metabolites serve as defenses against insects and microbial pathogens. researchgate.net Investigating the effects of this compound on the feeding behavior and survival of herbivores, as well as its antimicrobial properties, would be informative.
Signaling molecule in plant-microbe interactions: this compound could be involved in mediating interactions with symbiotic or pathogenic microorganisms in the rhizosphere. wikipedia.orgbiorxiv.org
Response to abiotic stress: The production of this compound might be influenced by environmental stressors such as drought, salinity, or nutrient deficiency, suggesting a role in the plant's stress response. researchgate.netethz.ch Like other plant hormones, such as strigolactones, it may be involved in regulating various aspects of plant growth and development. nih.govnih.govlongdom.org
By exploring these ecological functions, we can gain a deeper appreciation for the complex chemical strategies that plants have evolved to survive and thrive in their natural habitats. This knowledge could also have practical applications in agriculture, for example, in the development of natural herbicides or agents that enhance plant defense.
Conclusion: Academic Significance of Desmodilactone in Contemporary Chemical Biology
Summary of Key Research Contributions
Research into Desmodilactone, first isolated from the roots of Desmodium uncinatum, has made several key contributions to science. A primary contribution is the discovery of its role as a novel signaling molecule in plant-plant communication. Specifically, this compound was identified as the chemical cue that induces the germination of the parasitic witchweed, Striga. answersingenesis.orgglobalplantcouncil.org This finding is of immense agricultural importance as Striga is a major pest of staple crops in sub-Saharan Africa, and understanding its germination mechanism is crucial for developing control strategies. globalplantcouncil.org
The elucidation of this compound's unique biosynthesis pathway represents another significant advancement. Unlike the well-known strigolactones, which are also germination stimulants for parasitic plants, this compound is synthesized through a distinct pathway, indicating a case of convergent evolution in plant signaling. This discovery broadens our understanding of the diversity of chemical signals plants use to interact with their environment.
Furthermore, the chemical structure of this compound has been a subject of interest. It shares a scaffold with other bioactive compounds found in Desmodium styracifolium, such as Styracifoline. nih.govacs.org The total synthesis of this compound has been achieved by multiple research groups, a process that not only confirms its structure but also provides a means to produce analogs. These synthetic analogs are invaluable tools for probing the structure-activity relationships of the molecule and for developing more potent and selective germination stimulants or inhibitors for agricultural applications.
Broader Implications for Fundamental Chemical and Biological Understanding
The study of this compound has broader implications that extend beyond its immediate ecological context. It serves as a compelling case study in the field of chemical biology, which seeks to understand biological processes using chemical tools and principles. rice.edu The identification of this compound as a non-canonical strigolactone-like molecule that can trigger the strigolactone signaling pathway in parasitic plants challenges and expands our models of hormone perception and signal transduction.
This research underscores the complexity and specificity of chemical signaling in the rhizosphere, the soil region directly influenced by root secretions. The discovery that different plants have evolved distinct chemical languages to mediate similar ecological interactions, such as symbiosis or parasitism, opens up new questions about the evolutionary pressures that shape these chemical communication systems.
From a chemical perspective, the unique butenolide structure of this compound and the strategies developed for its synthesis contribute to the broader field of natural product chemistry. It provides a new molecular scaffold for the design of chemical probes to study biological pathways. nih.gov For instance, this compound and its derivatives could be developed into tools to investigate the strigolactone receptors in various plant species, potentially revealing new aspects of plant development and environmental responses. nih.gov This could lead to innovative solutions in agriculture, moving beyond the control of parasitic weeds to potentially enhancing communication with beneficial microbes or modulating plant architecture for improved crop yields. scirp.orgnih.gov
Q & A
Q. What are the primary natural sources and structural characteristics of Desmodilactone?
this compound is a lactone derivative identified as a minor amino acid constituent in Trigonella foenum-graecum (fenugreek) seeds . Its structure includes a 1,4-lactone ring, with an N-acetyl derivative (3-acetamidodihydro-4,5-dimethyl-2(3H)-furanone) also documented . Researchers should verify its stereochemistry using crystallographic data (e.g., optical rotation: [α]D +1 in water) and cross-reference spectral libraries to confirm purity and identity.
Q. What methodological approaches are recommended for isolating this compound from natural matrices?
Isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic purification (e.g., column chromatography or HPLC). To ensure reproducibility, document solvent ratios, temperature, and stationary phases in detail. Include purity validation via melting point analysis (e.g., hydrochloride derivative: 170–175°C) and corroborate results with NMR and mass spectrometry .
Q. How should researchers characterize this compound using spectroscopic techniques?
Prioritize a multi-technique approach:
- NMR : Assign peaks for lactone protons (δ 4.5–5.5 ppm) and methyl groups (δ 1.0–1.5 ppm).
- MS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- IR : Identify lactone carbonyl stretches (~1750 cm⁻¹). Cross-validate results with synthetic standards and literature data to resolve ambiguities .
Advanced Research Questions
Q. What synthetic challenges arise in the preparation of this compound derivatives, and how can they be mitigated?
Key challenges include stereochemical control during lactonization and side reactions (e.g., diethylammonium chloride formation in amine-mediated syntheses) . Optimize reaction conditions using TLC monitoring (e.g., silica gel, ethyl acetate/hexane) and iterative washing steps to remove byproducts . For N-acetyl derivatives, employ anhydrous conditions to prevent hydrolysis.
Q. How can contradictory findings in pharmacological studies of this compound be systematically addressed?
Contradictions often stem from variability in bioactivity assays (e.g., cell line specificity or dosage discrepancies). Design studies with:
- Positive/Negative Controls : Validate assay sensitivity.
- Dose-Response Curves : Establish EC50/IC50 values.
- Multi-Lab Validation : Collaborate to replicate results. Discuss limitations (e.g., compound stability in vitro) and contextualize findings against prior work .
Q. What advanced analytical strategies improve quantification of this compound in complex biological matrices?
Hyphenated techniques (e.g., LC-MS/MS) enhance sensitivity and specificity. Key steps:
- Sample Preparation : Use solid-phase extraction to reduce matrix interference.
- Internal Standards : Deuterated analogs for precise quantification.
- Validation : Assess linearity (R² > 0.99), LOD/LOQ, and inter-day precision (<15% RSD). Publish raw data and calibration curves to support reproducibility .
Data Presentation and Reproducibility Guidelines
- Tables : Include retention times, spectral peaks, and statistical metrics (e.g., p-values, confidence intervals).
- Supplemental Materials : Deposit chromatograms, NMR spectra, and synthetic protocols in open-access repositories.
- Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
